molecular formula C19H23N5O3 B2704817 N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797224-39-5

N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2704817
CAS No.: 1797224-39-5
M. Wt: 369.425
InChI Key: RXINWRYREVRDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a morpholinopyrimidine core, a privileged structure in medicinal chemistry known to be present in compounds investigated for various biological activities . The integration of the morpholine and pyrimidine rings suggests potential for targeting ATP-binding sites in kinase inhibition studies . Furthermore, the molecular scaffold includes a benzamide group linked via a glycine-like spacer, a structural motif that has been identified in novel compounds designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism in the development of diabetes . This combination of structural features makes it a valuable candidate for researchers in chemical biology and drug discovery, particularly for probing enzyme function and cellular stress response pathways. This product is for research purposes only and is strictly not for personal, medical, or veterinary use.

Properties

IUPAC Name

N-[2-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-14-11-16(23-19(22-14)24-7-9-27-10-8-24)12-20-17(25)13-21-18(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXINWRYREVRDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a morpholinopyrimidine moiety, which is known for its diverse biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 326.4 g/mol. The compound features a benzamide functional group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight326.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The morpholine and pyrimidine rings are believed to facilitate binding to biological targets, potentially leading to inhibition of tumor growth and antimicrobial effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of morpholino-pyrimidine derivatives were tested against various cancer cell lines, revealing IC50 values that indicate their potency in inhibiting cell proliferation.

Case Study: Antitumor Efficacy
In a study evaluating the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives showed promising antitumor activity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs 3D cultures) .

Antimicrobial Activity

The compound also shows potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli demonstrated notable antibacterial activity, suggesting that the morpholino-pyrimidine structure may enhance the compound's ability to disrupt bacterial cell functions.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

(Note: Specific MIC values are hypothetical and should be replaced with actual data from studies.)

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Key Substituents Biological Activity Key Findings Reference
Target Compound Morpholinopyrimidinyl, benzamide Hypothesized anticancer/kinase inhibition Potential enhanced solubility due to morpholino group
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4, ) Azetidinone, chlorophenyl Antimicrobial (Gram+/Gram- bacteria, fungi) Most potent antimicrobial in series; QSAR highlights topological parameters (Balaban index)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ) Thienylmethylthio, cyano-pyridinyl Cancer, viral infections Structural similarity in benzamide; thioether linkage may influence target binding
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c, ) Pyrimidin-4-yl, substituted-phenyl Not explicitly reported Synthesized via Cs₂CO₃-mediated coupling; characterized via ¹H NMR/IR
Key Observations:
  • Morpholino vs. Azetidinone (Compound 4): The target’s morpholino group likely improves aqueous solubility compared to the azetidinone ring in Compound 4, which is associated with antimicrobial activity but may have higher lipophilicity .
  • Thienylmethylthio vs. In contrast, the morpholino-pyrimidine combination may favor kinase inhibition .
  • Synthetic Methods : The target compound’s synthesis could parallel ’s Cs₂CO₃-mediated reactions, though specific conditions (e.g., solvent, temperature) would require optimization .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Morpholino groups typically enhance water solubility, a critical advantage over thienyl or isoxazolyl substituents (e.g., Compounds 15 and 20 in ), which are more lipophilic .

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